molecular formula C13H17ClO2 B13946535 2-(3-Chloro-4-isobutylphenyl)propionic acid CAS No. 58880-41-4

2-(3-Chloro-4-isobutylphenyl)propionic acid

Cat. No.: B13946535
CAS No.: 58880-41-4
M. Wt: 240.72 g/mol
InChI Key: ZHJFTHAIVITSPS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-isobutylphenyl)propionic acid is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally related to ibuprofen, which is widely used to treat mild to moderate pain, fever, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-isobutylphenyl)propionic acid typically involves the Friedel-Crafts acylation of 3-chloro-4-isobutylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-isobutylphenyl)propionic acid is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other NSAIDs .

Properties

CAS No.

58880-41-4

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16)

InChI Key

ZHJFTHAIVITSPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl

Origin of Product

United States

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